3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride
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Overview
Description
3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride is a fluorinated heterocyclic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The addition of a fluorine atom and the formation of a hydrochloride salt significantly alter its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3-fluoropyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyrrole derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoropyrrolidine hydrochloride
- 2,5-dihydro-1H-pyrrole hydrochloride
- Fluorinated pyrroles
Uniqueness
3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the presence of both a fluorine atom and a hydrochloride salt, which confer distinct chemical and physical properties
Properties
CAS No. |
2305253-89-6 |
---|---|
Molecular Formula |
C4H7ClFN |
Molecular Weight |
123.55 g/mol |
IUPAC Name |
3-fluoro-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H6FN.ClH/c5-4-1-2-6-3-4;/h1,6H,2-3H2;1H |
InChI Key |
NJERCVXDNLJPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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